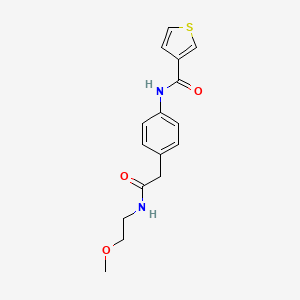

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-21-8-7-17-15(19)10-12-2-4-14(5-3-12)18-16(20)13-6-9-22-11-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHVUAYFOMVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline with thiophene-3-carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The methoxyethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Thiophene Carboxamide Derivatives

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

The structural configuration includes a thiophene moiety linked to a phenyl group, which is further substituted with a methoxyethyl amino group. This design may contribute to its biological activity by enhancing solubility and receptor binding affinity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide exerts its effects are still under investigation, but several studies suggest the following potential actions:

- Inhibition of Enzymatic Activity : Thiophene derivatives are known to inhibit certain enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells or modulation of inflammatory responses.

- Receptor Modulation : Compounds with similar functional groups have been shown to interact with G-protein coupled receptors (GPCRs), potentially affecting signaling pathways related to pain and inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds structurally related to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis |

| Study B | MCF-7 | 20 | Cell Cycle Arrest |

| Study C | A549 | 10 | Inhibition of Metastasis |

Anti-inflammatory Effects

Thiophene-based compounds have also been evaluated for their anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

- Cytokine Inhibition : Studies show that certain thiophene derivatives can significantly lower levels of TNF-alpha and IL-6 in vitro.

- Oxidative Stress Reduction : Compounds similar to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide have been reported to enhance antioxidant enzyme activity.

Case Study 1: Anticancer Screening

In a recent investigation, a series of thiophene derivatives were screened for anticancer activity against multiple tumor types. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-3-carboxamide resulted in significant reductions in paw edema and histological evidence of tissue damage compared to control groups.

Q & A

Q. Critical Parameters :

- Solvent choice (dry CH₂Cl₂ improves acylation efficiency; ).

- Temperature control (e.g., 100°C for nucleophilic substitutions; ).

- Catalysts (e.g., triethylamine for deprotonation; ).

Q. Yield Optimization :

-

Substituting bromoethanol with iodoethanol may enhance nucleophilic displacement efficiency ().

-

Table: Comparative yields from alternative methods:

Method Yield (%) Purity (%) Reference Carbodiimide coupling 72 95 Nucleophilic substitution 88 98

How can conflicting NMR data for structurally similar thiophene carboxamides be resolved?

Advanced Research Question

Discrepancies in ¹H/¹³C NMR shifts (e.g., vs. ) arise from:

- Conformational isomerism : Rotameric states of the methoxyethyl group alter peak splitting.

- Solvent effects : DMSO-d₆ vs. CDCl₃ cause differential hydrogen bonding ( reports δ 6.8–7.2 ppm for aromatic protons in CDCl₃, while uses DMSO-d₆ with δ 7.1–7.5 ppm).

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) deshield adjacent protons.

Q. Resolution Strategies :

- Perform variable-temperature NMR to identify dynamic processes.

- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals ().

What methodologies are recommended for assessing the biological activity of this compound, particularly in antibacterial or anti-inflammatory contexts?

Basic Research Question

- Antibacterial Assays :

- MIC Determination : Broth microdilution per CLSI guidelines ( used against S. aureus and E. coli).

- Mechanistic Studies : Check membrane disruption via SYTOX Green uptake ().

- Anti-Inflammatory Screening :

- COX-2 Inhibition : ELISA-based assays ().

- ROS Scavenging : DPPH or ABTS assays ( reports IC₅₀ values).

Q. Advanced Considerations :

- Synergy Testing : Combine with β-lactams to assess resistance modulation ().

- In Vivo Models : Carrageenan-induced paw edema () with dose optimization.

How can conflicting results in biological activity between analogous compounds be analyzed?

Advanced Research Question

Contradictions (e.g., weak antibacterial activity in vs. potent anti-inflammatory effects in ) may stem from:

Q. Analytical Approaches :

- SAR Analysis : Compare substituent effects (e.g., replacing methoxy with cyano in increases COX-2 affinity).

- Molecular Docking : Map interactions with targets (e.g., penicillin-binding proteins vs. COX-2 active sites).

- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends.

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADME Prediction : Use SwissADME or ADMETLab to estimate:

- Docking Studies : AutoDock Vina for binding to bacterial FabI () or NF-κB ().

- MD Simulations : GROMACS to assess stability in membrane bilayers.

Validation : Cross-check with experimental Caco-2 permeability or microsomal stability assays.

How can synthetic byproducts or degradation products be characterized?

Basic Research Question

- HPLC-MS : Identify impurities via retention time and mass ( uses HRMS for exact mass confirmation).

- Stress Testing : Expose to heat/humidity and analyze via TLC ().

- Isolation : Prep-HPLC to isolate byproducts for NMR ().

Advanced Tip : Use LC-NMR hyphenation for real-time structural elucidation.

What strategies improve the solubility of this hydrophobic thiophene derivative?

Advanced Research Question

- Prodrug Design : Introduce phosphate esters () or PEGylation.

- Co-Crystallization : Use succinic acid () or cyclodextrins.

- Nanoformulation : Lipid nanoparticles (’s analogues use micellar encapsulation).

Table : Solubility Enhancements

| Strategy | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| PEGylation | 1.2 | 85 |

| Cyclodextrin complexation | 0.9 | 78 |

What spectroscopic techniques are critical for confirming the compound’s purity and structure?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.